molecular formula C12H13FN2O3 B2354456 4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine CAS No. 1807885-12-6

4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine

Cat. No.: B2354456
CAS No.: 1807885-12-6
M. Wt: 252.245
InChI Key: QESJIJTXIRIBKU-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine is a chemical compound with the molecular formula C12H13FN2O3 and a molecular weight of 252.25 g/mol . This compound is characterized by the presence of a morpholine ring attached to a phenyl group substituted with a fluoro and a nitroethenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine typically involves the reaction of 2-fluoro-4-(2-nitroethenyl)benzaldehyde with morpholine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as piperidine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving nitro and fluoro groups.

    Medicine: Potential use in drug discovery and development due to its unique chemical properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The fluoro group can enhance the compound’s binding affinity to certain targets, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-Fluoro-4-(2-nitrovinyl)phenyl]morpholine
  • 4-[2-Fluoro-4-(2-nitroethyl)phenyl]morpholine
  • 4-[2-Fluoro-4-(2-nitropropyl)phenyl]morpholine

Uniqueness

4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine is unique due to the presence of both fluoro and nitroethenyl groups, which impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various research applications .

Properties

IUPAC Name

4-[2-fluoro-4-[(E)-2-nitroethenyl]phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O3/c13-11-9-10(3-4-15(16)17)1-2-12(11)14-5-7-18-8-6-14/h1-4,9H,5-8H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESJIJTXIRIBKU-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C=C[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)/C=C/[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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